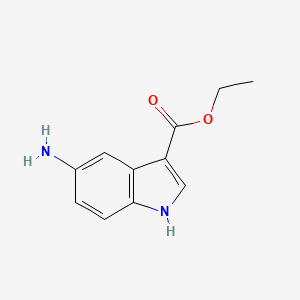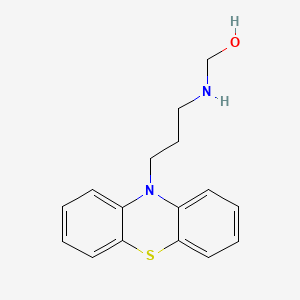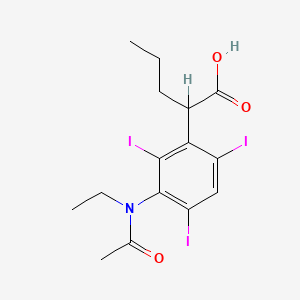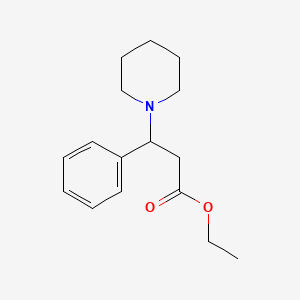
Ethyl 3-phenyl-3-(piperidin-1-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate is a chemical compound with the molecular formula C16H23NO2 It is an ester derivative that contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate typically involves the esterification of 3-phenyl-3-(piperidin-1-yl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-phenyl-3-(piperidin-1-yl)propanoic acid.
Reduction: 3-phenyl-3-(piperidin-1-yl)propanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals
Wirkmechanismus
The mechanism of action of Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-1-yl)propanoate: Lacks the phenyl group, which may affect its biological activity and chemical properties.
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate: Differs in the position of the piperidine ring, which can influence its reactivity and interactions.
Ethyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate: Contains a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties
This compound is unique due to its specific structure, which combines a phenyl group with a piperidine ring, potentially offering distinct advantages in various applications.
Eigenschaften
CAS-Nummer |
17824-87-2 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
ethyl 3-phenyl-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)13-15(14-9-5-3-6-10-14)17-11-7-4-8-12-17/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 |
InChI-Schlüssel |
WTRSETHGBYJVQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


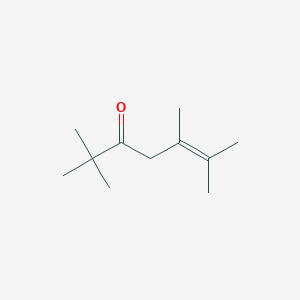



![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
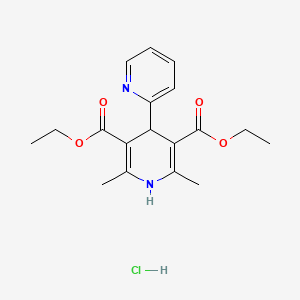
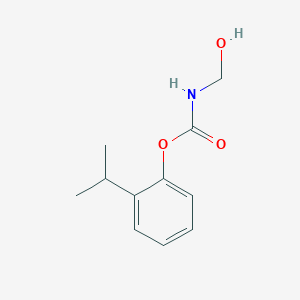
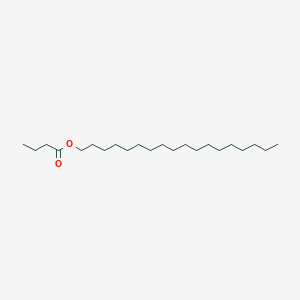

![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
